Natriumundecyl-sulfat

Übersicht

Beschreibung

Sodium undecyl sulphate (SUS) is a widely used anionic surfactant in many applications, including cleaning, personal care, and industrial processes. It is a white crystalline solid with a molecular weight of 254.3 g/mol and is composed of sodium and undecylsulfate groups. In the laboratory, SUS is used as a detergent, emulsifying agent, and dispersant. It is also used in the synthesis of polymers, such as polyethylene glycols and polysaccharides. SUS is also used in the pharmaceutical industry in the manufacture of drugs, cosmetics, and other products.

Wissenschaftliche Forschungsanwendungen

Synthese von metallorganischen Gerüsten (MOFs)

Natriumundecyl-sulfat spielt eine entscheidende Rolle bei der Synthese von zweidimensionalen metallorganischen Gerüsten (MOFs). Es wirkt als Richtmittel, das die kontrollierte Synthese von gut dispergierten quadratischen nicht-schichtigen MOF- und schichtigen MOF-Nanosheets ermöglicht. Diese MOFs haben aufgrund ihrer geringen Dicke und exponierten aktiven Zentren potenzielle Anwendungen in elektronischen Nanobauteilen, Energiespeichern, Katalysen und Biosensorik .

Pharmazeutische Formulierungen

In der pharmazeutischen Industrie wird this compound als ionischer Lösungsvermittler und Emulgator verwendet. Es ist für Anwendungen in flüssigen Dispersionen, Lösungen, Emulsionen und Mikroemulsionen sowie in der Formulierung von Tabletten, Schäumen und Halbfesten wie Cremes, Lotionen und Gelen geeignet .

Bestimmung des Molekulargewichts von Proteinen

Diese Verbindung wird in der Polyacrylamid-Gelelektrophorese (PAGE) zur Bestimmung des Molekulargewichts von Proteinen verwendet. Sie hilft beim Denaturieren von Proteinen und verleiht ihnen eine negative Ladung, wodurch ihre Trennung nach Größe während der Elektrophorese ermöglicht wird .

Nukleinsäureforschung

This compound wird häufig verwendet, um Zellwände zu zerstören und Nukleinsäure-Protein-Komplexe in DNA- und RNA-Extraktionsprotokollen zu dissoziieren. Dies erleichtert die Isolierung von Nukleinsäuren für verschiedene genetische und molekularbiologische Studien .

Reinigungs- und Hygieneprodukte

Als effektives Tensid ist this compound in vielen Reinigungs- und Hygieneprodukten enthalten. Es wird zur Entfernung von öligen Flecken und Rückständen verwendet, was es zu einem wichtigen Bestandteil von Waschmitteln und Körperpflegeprodukten macht .

Nanomaterialproduktion

Die Verbindung wird auch als organisches Template zur Herstellung von periodischen mesoporösen Organosilika-Nanosphären verwendet. Diese Nanomaterialien haben aufgrund ihrer einzigartigen porösen Strukturen Anwendungen in der Wirkstoffabgabe, der Katalyse und als Adsorbentien .

Wirkmechanismus

Target of Action

Sodium undecyl sulphate, also known as sodium dodecyl sulfate (SDS) or sodium lauryl sulfate (SLS), is an anionic surfactant . Its primary targets are biological membranes and proteins . It is used in many cleaning and hygiene products due to its ability to lower the surface tension of aqueous solutions, acting as a fat emulsifier, wetting agent, and detergent .

Mode of Action

Sodium undecyl sulphate interacts with its targets by disrupting biological membranes and denaturing proteins . It binds to proteins, particularly to the positively charged and hydrophobic residues, through its sulfate groups and alkyl chains, respectively . This interaction can cause proteins to denature, which is why SDS is commonly used in protein electrophoresis .

Biochemical Pathways

The primary biochemical pathway affected by sodium undecyl sulphate is protein denaturation. In the presence of SDS, proteins denature and separate from DNA, which is particularly useful in DNA extraction processes . Additionally, SDS can block the activity of RNase and deoxyribonuclease (DNase), enzymes that degrade RNA and DNA, respectively .

Result of Action

The primary result of sodium undecyl sulphate’s action is the disruption of biological membranes and the denaturation of proteins . This makes it highly effective in tasks requiring the removal of oily stains and residues . In the context of molecular biology, it allows for the separation of proteins based on their mass during electrophoresis .

Action Environment

The action of sodium undecyl sulphate can be influenced by environmental factors. For example, the presence of SDS can lead to a significant decrease in microbial diversity and biomass in certain environments . Additionally, the effectiveness of SDS as a surfactant can be affected by temperature and pH . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of sodium undecyl sulphate.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Sodium undecyl sulphate interacts with various biomolecules, primarily proteins, due to its amphiphilic properties . It binds to proteins and can denature them, disrupting their secondary structure . This property makes it useful in laboratory techniques such as polyacrylamide gel electrophoresis .

Cellular Effects

Sodium undecyl sulphate can have significant effects on cells. It has been found to cause an increase in intracellular reactive oxygen species (ROS) levels . Additionally, it can disrupt cell membranes, leading to changes in permeability and intracellular calcium concentration .

Molecular Mechanism

The mechanism of action of sodium undecyl sulphate involves disruption of protein structure at the molecular level . It binds to proteins, disrupting their secondary structure and leading to unfolding . In the final state of the unfolding process, the proteins are found to wrap around sodium undecyl sulphate micelles in a fluid necklace-and-beads configuration .

Temporal Effects in Laboratory Settings

The effects of sodium undecyl sulphate can change over time in laboratory settings. For example, it has been observed that additional heat is released or consumed during the salt crystallization/dissolution process .

Dosage Effects in Animal Models

The effects of sodium undecyl sulphate can vary with different dosages in animal models. It has been reported that the lethal dose, 50% (LD50) for sodium undecyl sulphate is 0.8–1.10 g/kg in rats . Concentrations greater than 2% are considered irritating to normal skin in human patch testing, and greater than 5% causes depression, labored breathing, diarrhea, and death .

Metabolic Pathways

Sodium undecyl sulphate is involved in various metabolic pathways. It has been found to stimulate the creation of α-helices in a protein structure . It also has the ability to promote cooperative unfolding in several proteins including bovine serum albumin (BSA), β-lactoglobulin, α-lactalbumin, and hen egg-white lysozyme structures at elevated concentrations .

Transport and Distribution

Sodium undecyl sulphate is transported and distributed within cells and tissues. It dissolves into positively charged sodium ions and the negatively charged detergent monomers and micelles . Under the presence of an electric field, these charged molecules experience an electrostatic force which provides additional acceleration into the tissue .

Eigenschaften

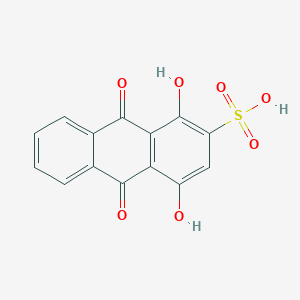

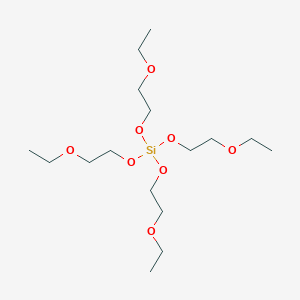

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium undecyl sulphate involves the reaction of undecyl alcohol with sulfur trioxide, followed by neutralization with sodium hydroxide.", "Starting Materials": [ "Undecyl alcohol", "Sulfur trioxide", "Sodium hydroxide" ], "Reaction": [ "Undecyl alcohol is added to a reaction flask.", "Sulfur trioxide is slowly added to the reaction flask, with stirring.", "The reaction mixture is heated to 100-120°C for several hours.", "The resulting product, undecyl sulfate, is dissolved in water.", "Sodium hydroxide is added to the solution until the pH reaches 7-8.", "The solution is then evaporated to dryness, yielding Sodium undecyl sulphate." ] } | |

CAS-Nummer |

1072-24-8 |

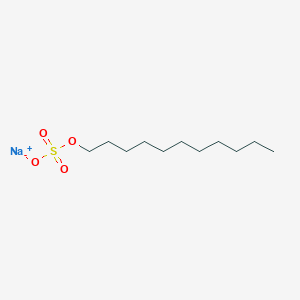

Molekularformel |

C11H24NaO4S |

Molekulargewicht |

275.36 g/mol |

IUPAC-Name |

sodium;undecyl sulfate |

InChI |

InChI=1S/C11H24O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-15-16(12,13)14;/h2-11H2,1H3,(H,12,13,14); |

InChI-Schlüssel |

VFLHTHPKYMHBRF-UHFFFAOYSA-N |

Isomerische SMILES |

CCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

SMILES |

CCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

CCCCCCCCCCCOS(=O)(=O)O.[Na] |

Andere CAS-Nummern |

1072-24-8 |

Verwandte CAS-Nummern |

4297-99-8 (Parent) |

Synonyme |

n-undecyl sulfate sodium salt sodium n-undecyl sulfate undecyl sulfate undecyl sulfate potassium undecyl sulfate sodium undecylsulfate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does sodium undecyl sulfate interact with proteins like bovine serum albumin (BSA)?

A1: Sodium undecyl sulfate, an anionic surfactant, exhibits a strong affinity for proteins like BSA. [, ] This interaction primarily occurs through electrostatic forces between the negatively charged sulfate headgroup of the surfactant and positively charged amino acid residues on the protein surface. [, ] This binding can disrupt the protein's native conformation and prevent intermolecular interactions. []

Q2: How does the structure of sodium undecyl sulfate influence its ability to prevent protein aggregation?

A2: The research by Izumi et al. compared various anionic surfactants and their ability to prevent the heat-induced aggregation of BSA. [] They found that the length of the alkyl chain in the surfactant molecule plays a crucial role. Sodium undecyl sulfate, with its 11-carbon alkyl chain, required a lower molar ratio (surfactant:BSA) to prevent BSA aggregation compared to surfactants with shorter alkyl chains like sodium nonyl sulfate or sodium decyl sulfate. [] This suggests that the longer hydrophobic tail allows for stronger interactions with hydrophobic regions of BSA, leading to more effective prevention of aggregation.

Q3: Are there any applications of sodium undecyl sulfate in analytical separation techniques?

A3: While not explicitly mentioned in the provided abstracts, sodium undecyl sulfate and other similar alkyl sulfate surfactants are widely employed in electrokinetic chromatography (EKC), a separation technique used to analyze charged species in solution. [] These surfactants can act as pseudostationary phases in EKC, influencing the separation of analytes based on their differential partitioning between the surfactant micelles and the surrounding buffer solution.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3,5-Bis(trifluoromethyl)phenyl]piperazine](/img/structure/B91941.png)